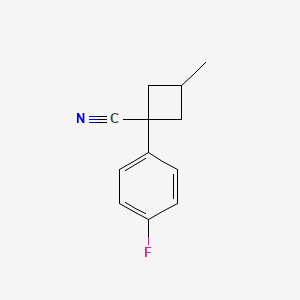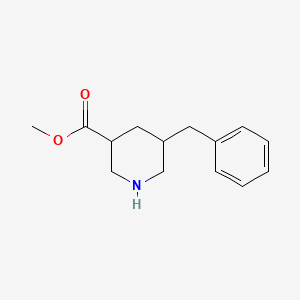
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method includes the catalytic resolution using lipase enzymes, which selectively react with one enantiomer over the other . Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which provide a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2S,5R)-5-methylpyrrolidine-2-carboxylate
- Ethyl (2R,5S)-5-methylpyrrolidine-2-carboxylate
- Ethyl (2R,5R)-5-methylpyrrolidine-2-carboxylate
Uniqueness
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and enantiomers. This uniqueness makes it particularly valuable in applications requiring high stereochemical purity and specificity .
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-5-4-6(2)9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
ZHEDKTAFFQNIKB-LEUCUCNGSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1)C.Cl |
Kanonische SMILES |
CCOC(=O)C1CCC(N1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


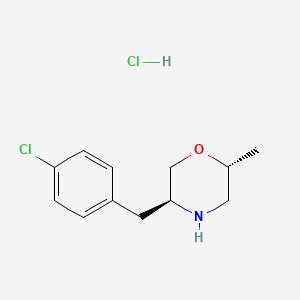
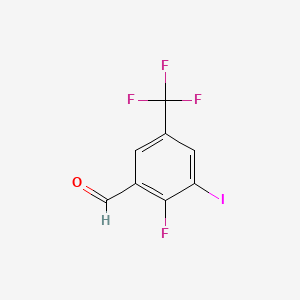
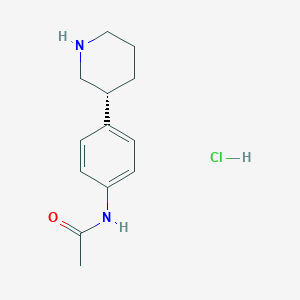
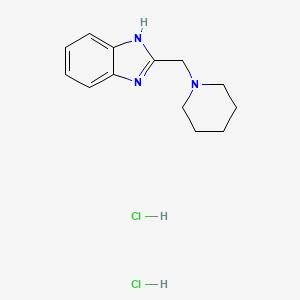
![5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid](/img/structure/B14034188.png)
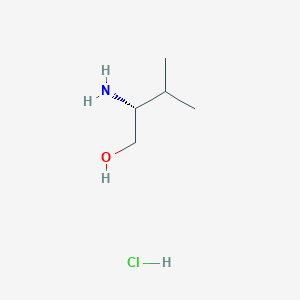
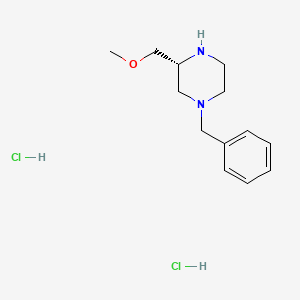

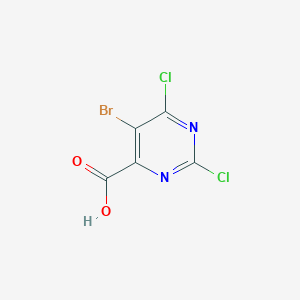
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)
